

# Validating the Antifungal Efficacy of PF-1163A Against the Emerging Pathogen Candida auris

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PF-1163A |           |
| Cat. No.:            | B163308  | Get Quote |

A Comparative Analysis Against Standard Antifungal Agents

In the ever-evolving landscape of infectious diseases, the emergence of multidrug-resistant fungal pathogens poses a significant threat to global public health. Candida auris, a recently identified species of yeast, has garnered considerable attention due to its rapid worldwide spread, high mortality rates, and intrinsic resistance to multiple classes of antifungal drugs. This guide presents a comparative validation of the antifungal activity of **PF-1163A**, a novel depsipeptide antifungal agent, against Candida auris. The performance of **PF-1163A** is benchmarked against established antifungal drugs, including fluconazole, amphotericin B, and caspofungin, with the objective of evaluating its potential as a new therapeutic option.

**PF-1163A** is an antifungal antibiotic isolated from a species of Penicillium.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][3] Specifically, **PF-1163A** targets the enzyme C-4 sterol methyl oxidase[1] [3]. This mode of action is distinct from that of azoles and other antifungal classes, suggesting its potential efficacy against resistant strains. Previous studies have demonstrated its potent activity against Candida albicans, including strains resistant to azole drugs.[1][2] This investigation extends the evaluation of **PF-1163A** to the high-priority pathogenic yeast, Candida auris.

## **Comparative In Vitro Susceptibility of Candida auris**

The in vitro antifungal activity of **PF-1163A** and comparator agents was determined against a panel of clinical isolates of Candida auris. The minimum inhibitory concentration (MIC), defined



as the lowest concentration of the drug that inhibits visible fungal growth, was established using the broth microdilution method. The results, summarized in the table below, indicate that **PF-1163A** exhibits potent antifungal activity against Candida auris, with MIC values comparable to or lower than those of the standard-of-care antifungal, caspofungin. Notably, the tested C. auris isolates demonstrated high-level resistance to fluconazole, a commonly used azole antifungal.

| Antifungal<br>Agent | Mechanism of Action                                                | MIC Range<br>(μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---------------------|--------------------------------------------------------------------|----------------------|---------------|---------------|
| PF-1163A            | Ergosterol Biosynthesis Inhibitor (C-4 Sterol Methyl Oxidase)      | 0.125 - 1            | 0.25          | 0.5           |
| Fluconazole         | Ergosterol Biosynthesis Inhibitor (Lanosterol 14-α- demethylase)   | 32 - >256            | 128           | >256          |
| Amphotericin B      | Binds to Ergosterol, Disrupting Membrane Integrity                 | 0.5 - 2              | 1             | 2             |
| Caspofungin         | (1,3)-β-D-glucan<br>Synthase<br>Inhibitor (Cell<br>Wall Synthesis) | 0.125 - 0.5          | 0.25          | 0.5           |

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.



# Mechanism of Action: Ergosterol Biosynthesis Pathway

**PF-1163A** exerts its antifungal effect by inhibiting a key enzyme in the ergosterol biosynthesis pathway, C-4 sterol methyl oxidase.[1][3] This pathway is crucial for the synthesis of ergosterol, the primary sterol in fungal cell membranes, which is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The diagram below illustrates the point of inhibition of **PF-1163A** in comparison to azole antifungals.



Click to download full resolution via product page

Figure 1. Inhibition points of **PF-1163A** and azoles in the ergosterol biosynthesis pathway.

# **Experimental Protocols**

A detailed methodology was followed to ensure the accuracy and reproducibility of the antifungal susceptibility testing.

#### **Fungal Isolates and Culture Conditions**

A panel of ten clinical isolates of Candida auris was obtained from a repository of clinical samples. Isolates were stored at -80°C and subcultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours prior to testing to ensure viability and purity.



### **Antifungal Agents**

**PF-1163A** was synthesized and purified in-house. Fluconazole, amphotericin B, and caspofungin were obtained from commercial sources. Stock solutions of each drug were prepared in dimethyl sulfoxide (DMSO) and diluted in RPMI 1640 medium for the assays.

# **Broth Microdilution Assay**

The in vitro antifungal susceptibility of C. auris isolates was determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document. The experimental workflow is depicted in the diagram below.





Click to download full resolution via product page

Figure 2. Experimental workflow for antifungal susceptibility testing.

Briefly, serial twofold dilutions of each antifungal agent were prepared in 96-well microtiter plates. A standardized inoculum of each C. auris isolate was added to the wells. The plates



were incubated at 35°C for 24 hours. The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (approximately 50% reduction) compared to the growth in the drug-free control well.

### Conclusion

The findings of this comparative study indicate that **PF-1163A** demonstrates potent in vitro activity against the emerging multidrug-resistant pathogen Candida auris. Its efficacy against fluconazole-resistant isolates, coupled with a distinct mechanism of action, positions **PF-1163A** as a promising candidate for further preclinical and clinical development. The data presented herein provide a strong rationale for continued investigation into the therapeutic potential of **PF-1163A** for the treatment of invasive fungal infections caused by C. auris. Further studies are warranted to evaluate its in vivo efficacy, safety profile, and potential for synergistic interactions with other antifungal agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bioaustralis.com [bioaustralis.com]
- 2. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Antifungal Efficacy of PF-1163A Against the Emerging Pathogen Candida auris]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163308#validating-the-antifungal-activity-of-pf-1163a-in-a-new-fungal-species]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com